molecular formula C28H29N5O B2865643 (Z)-3-(4-aminophenyl)-1-(4-((2-methyl-1H-imidazo[4,5-c]pyridin-1-yl)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one CAS No. 179173-55-8

(Z)-3-(4-aminophenyl)-1-(4-((2-methyl-1H-imidazo[4,5-c]pyridin-1-yl)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one

Cat. No.: B2865643
CAS No.: 179173-55-8
M. Wt: 451.574
InChI Key: SHRZPPGBHUQHFN-UQQQWYQISA-N
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Description

(Z)-3-(4-aminophenyl)-1-(4-((2-methyl-1H-imidazo[4,5-c]pyridin-1-yl)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one is a useful research compound. Its molecular formula is C28H29N5O and its molecular weight is 451.574. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antiviral Activity

Research has explored the synthesis of 2-amino-3-substituted imidazopyridines, structurally related to antiviral agents, highlighting their potential as antirhinovirus agents. The key synthesis steps include the development and use of new reagents for direct incorporation of functional groups, avoiding the need for separate isomer separation before antiviral activity evaluation (Hamdouchi et al., 1999).

Novel Synthesis Methods

A novel method for preparing (2-aminopyridin-4-yl)methanol, a precursor for various pharmacophore constructions including imidazo[1,2-a]pyridine, was developed. This method emphasizes direct oxidation for efficient synthesis, showcasing advancements in the chemical synthesis of complex molecules (Lifshits et al., 2015).

Structural Characterization and Cytotoxicity

Studies on novel 2-aminoimidazole-4-one complexes of copper(II) and cobalt(II) with emphasis on structural characterization and their cytotoxic activities against various cancer cell lines indicate the medicinal chemistry potential of these complexes. The research underscores the importance of structural modifications for enhancing biological activities (Krasnovskaya et al., 2016).

Antiulcer Agents

The synthesis of imidazo[1,2-a]pyridines with substitutions aimed at producing potential antiulcer agents demonstrates the application of these compounds in developing antisecretory and cytoprotective medications. Although the compounds did not show significant antisecretory activity, some displayed good cytoprotective properties (Starrett et al., 1989).

Properties

IUPAC Name

(Z)-3-(4-aminophenyl)-1-[4-[(2-methylimidazo[4,5-c]pyridin-1-yl)methyl]piperidin-1-yl]-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N5O/c1-20-31-26-18-30-14-11-27(26)33(20)19-21-12-15-32(16-13-21)28(34)17-25(22-5-3-2-4-6-22)23-7-9-24(29)10-8-23/h2-11,14,17-18,21H,12-13,15-16,19,29H2,1H3/b25-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHRZPPGBHUQHFN-UQQQWYQISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1CC3CCN(CC3)C(=O)C=C(C4=CC=CC=C4)C5=CC=C(C=C5)N)C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=C(N1CC3CCN(CC3)C(=O)/C=C(/C4=CC=CC=C4)\C5=CC=C(C=C5)N)C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179173-55-8
Record name UR-12715
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HJP3E4S4KQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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